1-(2-cyanoethyl)-3-(4-nitrophenyl)-N,N-diphenylpyrazole-4-carboxamide
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Overview
Description
1-(2-cyanoethyl)-3-(4-nitrophenyl)-N,N-diphenylpyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with cyanoethyl, nitrophenyl, and diphenyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanoethyl)-3-(4-nitrophenyl)-N,N-diphenylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the Cyanoethyl Group: The cyanoethyl group is introduced through a nucleophilic substitution reaction, where a suitable cyanoethylating agent reacts with the pyrazole intermediate.
Nitration of the Phenyl Ring: The nitration of the phenyl ring is achieved using a mixture of concentrated nitric and sulfuric acids. This step requires careful control of temperature and reaction time to ensure selective nitration.
Formation of the Carboxamide Group: The final step involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative to form the carboxamide group. This reaction is typically carried out under mild conditions to prevent decomposition of the intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyanoethyl)-3-(4-nitrophenyl)-N,N-diphenylpyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanoethyl and phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups. For example, the cyano group can be substituted with an amine group using ammonia or primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-cyanoethyl)-3-(4-nitrophenyl)-N,N-diphenylpyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for new drug discovery.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 1-(2-cyanoethyl)-3-(4-nitrophenyl)-N,N-diphenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, if the compound exhibits anticancer properties, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular pathways and targets depend on the specific biological context and require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-cyanoethyl)-3-(4-nitrophenyl)-N,N-diphenylpyrazole-4-carboxamide: Unique due to its specific substitution pattern on the pyrazole ring.
N-(2-cyanoethyl)-N-(1,2-diphenylethyl)-N’-(4-nitrophenyl)thiourea: Similar structure but contains a thiourea group instead of a carboxamide group.
1-(2-cyanoethyl)-3-(4-nitrophenyl)-N,N-diphenylpyrazole-4-carboxylate: Similar structure but contains a carboxylate group instead of a carboxamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for exploring new chemical reactions, developing bioactive molecules, and creating advanced materials.
Properties
IUPAC Name |
1-(2-cyanoethyl)-3-(4-nitrophenyl)-N,N-diphenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O3/c26-16-7-17-28-18-23(24(27-28)19-12-14-22(15-13-19)30(32)33)25(31)29(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-15,18H,7,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFQKKHTWKVASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CN(N=C3C4=CC=C(C=C4)[N+](=O)[O-])CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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